molecular formula C6H5F2IN2O2 B2583444 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1787916-50-0

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2583444
CAS No.: 1787916-50-0
M. Wt: 302.019
InChI Key: AWQLFQRJACUBJD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, making it a valuable intermediate in various chemical reactions and applications. The presence of both fluorine and iodine atoms in its structure imparts unique chemical properties that are exploited in different scientific and industrial contexts.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoroethylation of pyrazole derivatives using difluoromethylation reagents. The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve the use of hypervalent iodine reagents to achieve the desired substitution on the pyrazole ring .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while cross-coupling reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoroethyl group enhances the compound’s lipophilicity and acidity, allowing it to interact with specific molecular targets. The iodine atom serves as a reactive site for substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of difluoroethyl and iodine substituents, which impart distinct reactivity and stability, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLFQRJACUBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787916-50-0
Record name 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
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